molecular formula C23H17BrN2O B288047 1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one

1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one

Cat. No. B288047
M. Wt: 417.3 g/mol
InChI Key: SZLMPGWYKGNSCM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one, commonly known as BMVC, is a synthetic organic compound that has been extensively studied for its potential applications in the field of medicine. It belongs to the class of cycloheptapyrazoles and has a molecular formula of C26H21BrN2O.

Mechanism of Action

The exact mechanism of action of BMVC is not fully understood. However, it has been proposed that BMVC exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. BMVC has also been found to inhibit the activity of various enzymes involved in the regulation of cellular processes, such as protein kinases and phosphodiesterases.
Biochemical and Physiological Effects:
BMVC has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. BMVC has also been found to inhibit the proliferation of cancer cells and induce apoptosis. It has been reported to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress.

Advantages and Limitations for Lab Experiments

BMVC has several advantages as a research tool, including its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. However, BMVC has some limitations, such as its instability under acidic conditions and its potential to undergo degradation in the presence of air and light. Therefore, it is important to handle BMVC with care and store it in a dry and dark place.

Future Directions

There are several future directions for research on BMVC. One area of interest is the development of novel derivatives of BMVC with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of BMVC and its potential targets in various diseases. BMVC could also be explored as a potential lead compound for the development of new drugs for the treatment of cancer, inflammation, and viral infections.
Conclusion:
In conclusion, BMVC is a synthetic organic compound that has been extensively studied for its potential applications in the field of medicine. It exhibits a wide range of pharmacological activities and has been found to be effective in the treatment of various diseases. BMVC has several advantages as a research tool, but also has some limitations that need to be considered. Future research on BMVC could lead to the development of new drugs with improved pharmacological properties and the discovery of new targets for the treatment of various diseases.

Synthesis Methods

BMVC can be synthesized through a multistep reaction involving the condensation of 4-bromobenzaldehyde and 4-methylacetophenone, followed by cyclization with hydrazine hydrate under acidic conditions. The resultant intermediate is then reacted with acetic anhydride and potassium hydroxide to obtain the final product. The purity of the compound can be ensured by recrystallization from suitable solvents.

Scientific Research Applications

BMVC has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antioxidant effects. It has also been reported to possess anticancer, antiviral, and antifungal properties. BMVC has been extensively studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and viral infections.

properties

Product Name

1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[(E)-2-(4-methylphenyl)ethenyl]cyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C23H17BrN2O/c1-16-6-8-17(9-7-16)10-15-21-20-4-2-3-5-22(27)23(20)26(25-21)19-13-11-18(24)12-14-19/h2-15H,1H3/b15-10+

InChI Key

SZLMPGWYKGNSCM-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Br

SMILES

CC1=CC=C(C=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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